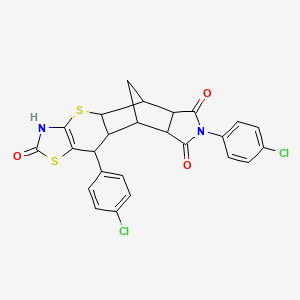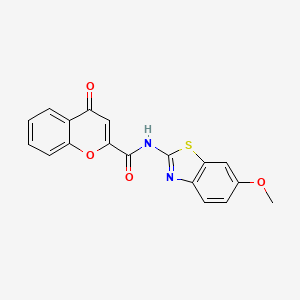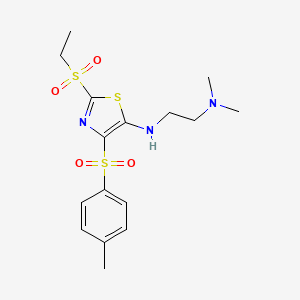![molecular formula C26H31N3O4 B11409080 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409080.png)
3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and appropriate aldehydes or ketones. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts to form the pyrazole ring.
Cyclization reactions: Employing heat or specific reagents to close the pyrrole ring.
Functional group modifications: Introducing methoxy and pentyloxy groups through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Batch processing: For small-scale production.
Continuous flow reactors: For large-scale production, ensuring consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties and potential use in drug development.
Industry: Utilizing its unique chemical properties in material science and catalysis.
作用机制
The mechanism by which 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects involves interaction with specific molecular targets and pathways. This could include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Affecting cell signaling pathways.
Inducing or inhibiting gene expression: Through interaction with DNA or RNA.
相似化合物的比较
Similar Compounds
3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: shares structural similarities with other pyrrolo[3,4-c]pyrazole derivatives.
Other similar compounds: Include those with different substituents on the phenyl rings or variations in the pyrrole and pyrazole cores.
Uniqueness
Unique structural features: The specific combination of hydroxyl, methoxy, and pentyloxy groups.
Distinct biological activity: Potentially offering unique therapeutic benefits compared to other compounds.
属性
分子式 |
C26H31N3O4 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
3-(2-hydroxyphenyl)-4-(3-methoxy-4-pentoxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H31N3O4/c1-4-6-9-15-33-20-13-12-17(16-21(20)32-3)25-22-23(18-10-7-8-11-19(18)30)27-28-24(22)26(31)29(25)14-5-2/h7-8,10-13,16,25,30H,4-6,9,14-15H2,1-3H3,(H,27,28) |
InChI 键 |
CPZXBSHEECQMQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCC)NN=C3C4=CC=CC=C4O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11408998.png)

![3-[(acetyloxy)methyl]-7-({[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11409007.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11409010.png)
![5,7-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11409014.png)

![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11409022.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11409030.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B11409039.png)


![diethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11409060.png)
![7-(3-chloro-2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11409061.png)
![1-(3-chlorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11409075.png)
